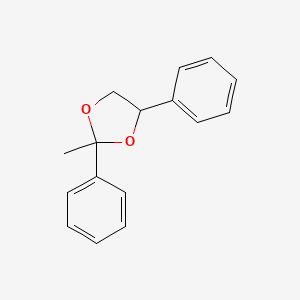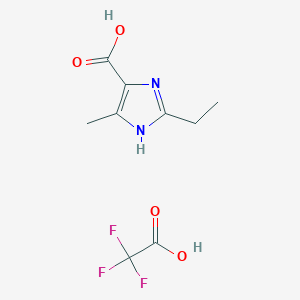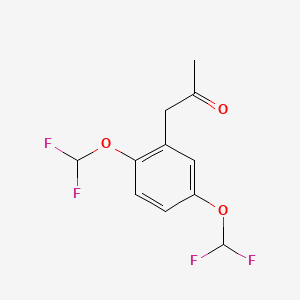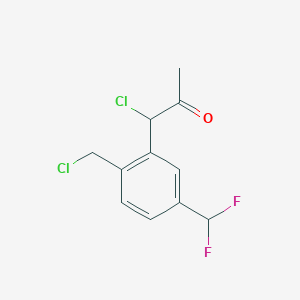
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H10Cl2F2O. This compound is characterized by the presence of a chloromethyl group, a difluoromethyl group, and a chloro-substituted propanone moiety. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substitution pattern.
Chloromethylation: The aromatic compound undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Fluorination: The chloromethylated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent.
Chlorination: The final step involves the chlorination of the propanone moiety using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition: The compound can participate in addition reactions with reagents like hydrogen cyanide or Grignard reagents, leading to the formation of cyanohydrins or tertiary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds such as:
1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one:
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one: This compound has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H10Cl2F2O |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-5-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O/c1-6(16)10(13)9-4-7(11(14)15)2-3-8(9)5-12/h2-4,10-11H,5H2,1H3 |
InChI Key |
ZAJDEQQUJTYHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


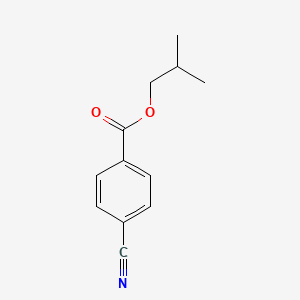
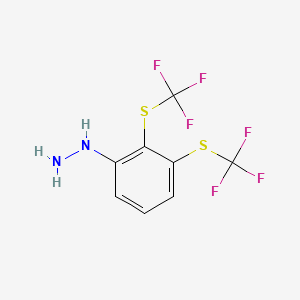
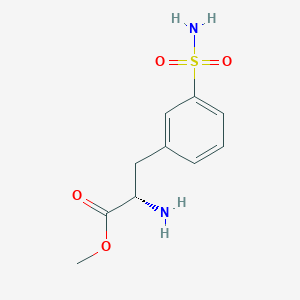
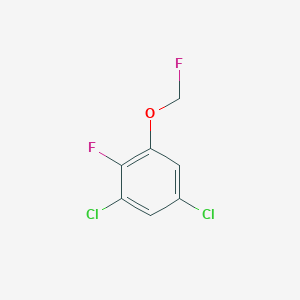
![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)

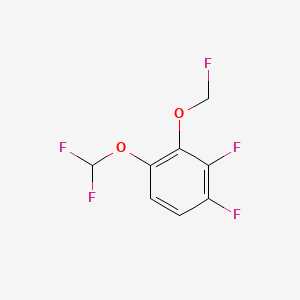
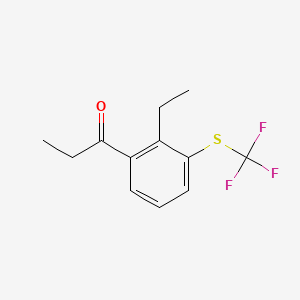
![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
